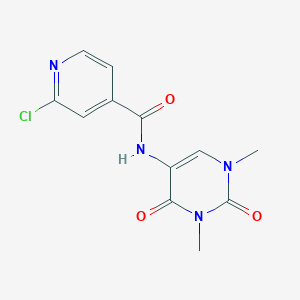

2-Chloro-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-YL)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

2-chloro-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4O3/c1-16-6-8(11(19)17(2)12(16)20)15-10(18)7-3-4-14-9(13)5-7/h3-6H,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIDAWGFBLDVAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)NC(=O)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Introduction

2-Chloro-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-YL)pyridine-4-carboxamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique molecular structure, featuring a chloro group and various functional moieties, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C12H11ClN4O3

- Molecular Weight : 294.7 g/mol

- CAS Number : 82978-00-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that this compound may inhibit certain enzymes or receptors involved in critical cellular processes.

Key Mechanisms :

- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes related to metabolic pathways.

- Receptor Modulation : It could potentially modulate receptor activity, affecting signal transduction pathways.

Biological Activity

Recent research has indicated that this compound exhibits promising bioactivity across various biological systems. Below are summarized findings from relevant studies:

Case Studies

-

Antibacterial Activity :

A study evaluated the antibacterial properties of various pyrimidine derivatives, including this compound. The results showed significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent . -

Anticancer Potential :

In vitro studies assessed the cytotoxic effects of the compound on several cancer cell lines. The results indicated that it induced apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cell lines, highlighting its selective action and potential for further development as an anticancer drug . -

Enzyme Interaction Studies :

Research focused on the interaction of this compound with dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. The compound showed promising inhibition rates, suggesting its potential utility in treating metabolic disorders .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for evaluating the therapeutic potential of this compound.

| Parameter | Description |

|---|---|

| Absorption | Moderate; influenced by solubility and formulation |

| Distribution | Widely distributed in tissues; crosses the blood-brain barrier |

| Metabolism | Primarily hepatic; involves phase I and II reactions |

| Excretion | Renal excretion predominates; metabolites are water-soluble |

| Toxicity | Low toxicity observed in preliminary studies; further testing required |

Comparison with Similar Compounds

Pyridinecarboxamide Derivatives

Example Compound: 5-[2-[5-Chloro-2-[[(5-methoxy-8-quinolinyl)sulfonyl]amino]phenyl]ethynyl]-4-methoxy-N,N-dimethyl-2-pyridinecarboxamide ()

Key Differences :

- The target compound’s pyrimidine-dione moiety may facilitate hydrogen bonding or π-stacking, whereas the ethynyl-sulfonamide group in the comparison compound enhances steric bulk and target specificity.

- The chloro substituent in the target compound could increase reactivity in cross-coupling reactions compared to the methoxy group in the analog .

Pyrimidine-Dione Derivatives

Example Compounds : 5,5′-(methylthiomethanediylidene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) (compound 6 ) and oxidized derivatives ()

Key Differences :

- The target compound’s pyridine-carboxamide linkage offers a distinct pharmacophoric profile compared to the bis-pyrimidine systems in , which exhibit zwitterionic behavior (e.g., compound 9 ) .

- Methyl groups in both compounds enhance lipophilicity, but the bis-pyrimidine derivatives may display lower solubility due to increased molecular symmetry.

Methodological Considerations in Structural Analysis

Crystallographic tools such as SHELXL () and WinGX () are critical for resolving the molecular geometries of such compounds. For instance:

- Bond length/angle comparisons between the target compound and analogs could reveal steric strain induced by substituents.

- The zwitterionic form of compound 9 () highlights how electronic effects (e.g., sulfinyl groups) alter charge distribution, a factor that may also apply to the target compound’s pyrimidine-dione moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.